molecular formula C14H8Cl2O3 B1330527 2,4-Dichloro-6-Formylphenyl Benzoate CAS No. 258264-70-9

2,4-Dichloro-6-Formylphenyl Benzoate

Cat. No.: B1330527
CAS No.: 258264-70-9
M. Wt: 295.1 g/mol
InChI Key: FOCRFYXDZLJAIW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-Formylphenyl Benzoate (DCFB) is a chemical compound that has been used for a variety of purposes, ranging from pharmaceuticals to industrial applications. It is a colorless, crystalline powder that has a melting point of 128°C and a boiling point of 201°C. DCFB has a molecular weight of 256.1 g/mol and a molecular formula of C14H7Cl2O3. It is an aromatic compound that can be synthesized from the reaction of 4-chloro-2-formylphenol and 2-chloro-6-formylphenol. This compound has a variety of applications in the scientific and industrial fields, and its synthesis and mechanism of action are well understood.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of compounds derived from 4-Formylphenyl benzoate, including 2,4-Dichloro-6-Formylphenyl Benzoate, in exhibiting antibacterial activity. A study by Abdel‐Galil et al. (2018) synthesized new heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings using 4-Formylphenyl benzoate as a precursor. These compounds showed promising antibacterial activity against different bacteria types, comparable to the standard chemotherapeutic agent Ampicillin (Abdel‐Galil et al., 2018).

Environmental Degradation

Studies have also explored the degradation of compounds related to this compound in environmental contexts. Bevinakatti and Ninnekar (1992) investigated the degradation of biphenyl and its chlorinated derivatives by a Micrococcus species, revealing the microbial utilization of such compounds as growth substrates and their breakdown into simpler forms like benzoates (Bevinakatti & Ninnekar, 1992).

Glycosylation Reactions in Plants

The study of glycosylation reactions in plants involving benzoates, which include compounds like this compound, is another area of interest. Lim et al. (2002) examined the activity of Arabidopsis glycosyltransferases toward benzoates, revealing insights into the glucosylation reactions in plants and providing tools for biotransformation reactions (Lim et al., 2002).

Properties

IUPAC Name

(2,4-dichloro-6-formylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCRFYXDZLJAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308074
Record name 2,4-Dichloro-6-Formylphenyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258264-70-9
Record name 2,4-Dichloro-6-Formylphenyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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